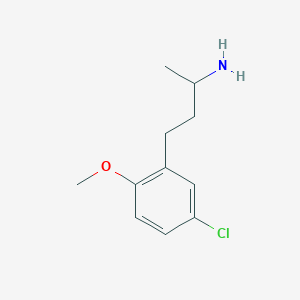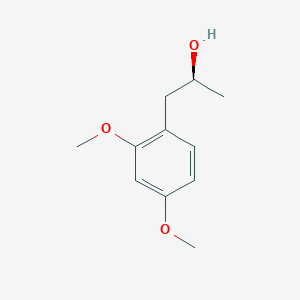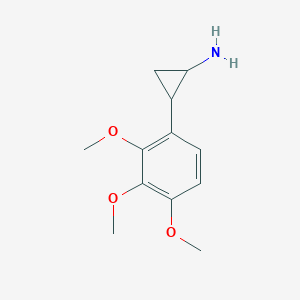![molecular formula C11H14ClF3N2O2S B13590768 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride CAS No. 1219624-81-3](/img/structure/B13590768.png)
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. The compound features a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further linked to a piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl moiety can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the benzenesulfonyl moiety .
Scientific Research Applications
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. The benzenesulfonyl moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzenesulfonyl chloride
- 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine
- 1-(3,5-Bis-trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride
Uniqueness: 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring provides a versatile scaffold for further modifications .
Properties
CAS No. |
1219624-81-3 |
|---|---|
Molecular Formula |
C11H14ClF3N2O2S |
Molecular Weight |
330.75 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)9-2-1-3-10(8-9)19(17,18)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H |
InChI Key |
JAPQNUVWWGVVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
![Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13590752.png)

